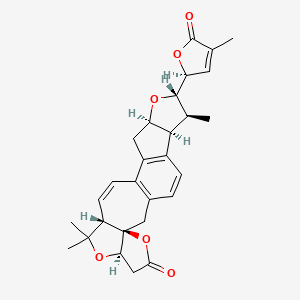

Rubriflordilactone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rubriflordilactone B is a terpene lactone that is a bisnortriterpenoid possessing an aromatic ring. It is isolated from the leaves and stems of Schisandra rubriflora and has been shown to exhibit anti-HIV-1 activity. It has a role as a metabolite and an anti-HIV-1 agent. It is a hexacyclic triterpenoid, a terpene lactone, a cyclic ether and a gamma-lactone.

Aplicaciones Científicas De Investigación

Synthesis of Rubriflordilactone B

The total synthesis of this compound has been a subject of extensive research due to its structural complexity. Various synthetic strategies have been developed, including:

- Convergent Synthesis : A highly convergent strategy involving late-stage coupling and cyclotrimerization has been employed to synthesize this compound. This method allows for the efficient assembly of its polycyclic framework, resolving previous ambiguities regarding its stereochemistry .

- Electrocyclization-Aromatization Strategy : The first asymmetric total synthesis utilized a 6π electrocyclization-aromatization approach, which facilitated the construction of the tetrasubstituted arene moiety essential for the compound's structure .

- Catalytic Methods : Palladium and rhodium-catalyzed reactions have played a crucial role in forming key bonds during the synthesis, demonstrating the importance of catalysis in achieving high yields and selectivity .

Biological Activities

This compound exhibits a range of biological activities that underscore its potential as a therapeutic agent:

- Antiviral Activity : Studies have shown that this compound possesses significant antiviral properties, particularly against HIV-1. This activity is attributed to its ability to inhibit viral replication, making it a candidate for further exploration in antiviral drug development .

- Anticancer Properties : Extracts containing this compound have demonstrated cytotoxic effects on various cancer cell lines. The mechanisms underlying these effects are under investigation, with preliminary results suggesting that it may induce apoptosis in cancer cells .

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for various therapeutic applications:

- HIV Treatment : The compound's efficacy against HIV-1 positions it as a potential lead compound for developing new antiviral therapies. Further research is needed to elucidate its mechanism of action and optimize its pharmacological properties .

- Cancer Therapy : Due to its cytotoxic effects on cancer cells, this compound could be explored as part of combination therapies or as a scaffold for designing new anticancer agents. Its structural features may allow for modifications that enhance selectivity and reduce toxicity to normal cells .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

Análisis De Reacciones Químicas

(1.1) Electrocyclization-Aromatization Strategy

The first asymmetric total synthesis (Li group, 2016) employed a 6π electrocyclization-aromatization sequence to construct the tetrasubstituted arene moiety :

-

Sonogashira Coupling : Linked left- and right-hand fragments via a palladium/copper-catalyzed cross-coupling (77% yield) .

-

Hydrosilylation : Established cis geometry using Karstedt’s catalyst (Pt-based) with (3-amyloxy)dimethylsilane .

-

Electrocyclization : Thermal 6π cyclization at 135°C in toluene, followed by DDQ oxidation to aromatize the ring .

| Step | Catalyst/Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | DMF, 70°C | 77% | |

| Hydrosilylation | Karstedt’s catalyst | Toluene, 25°C | 64% | |

| Electrocyclization | Thermal activation | 135°C, toluene | 64% |

(1.2) Rhodium-Catalyzed [2+2+2] Cyclotrimerization

A convergent synthesis (Anderson group, 2019) utilized rhodium-catalyzed alkyne cyclotrimerization to assemble the hexacyclic core :

-

Diyne-Aldehyde Coupling : Late-stage coupling of FG-ring diynes (e.g., 7a , 8a ) with AB-ring aldehyde 4 .

-

Cyclotrimerization : [Rh(nbd)Cl]₂/dtbbpy catalyzed [2+2+2] cyclization (65–68% yield) .

-

Dehydration : p-TsOH-mediated elimination to finalize the structure .

| Step | Catalyst/Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Cyclotrimerization | [Rh(nbd)Cl]₂, dtbbpy | Toluene, 80°C | 65% | |

| Dehydration | p-TsOH | Toluene, 100°C | 40% |

(2.1) Stereochemical Control

-

Hydrosilylation vs. Hydrogenation : Hydrosilylation (vs. hydrogenation) improved reproducibility and scalability by avoiding over-reduction .

-

Claisen Rearrangement : Enabled stereoselective construction of the F-ring lactone in pseudo-rubriflordilactone B .

(2.2) Functional Group Transformations

-

Mukaiyama Aldol Reaction : Used in fragment synthesis for β-hydroxy ester functionalization .

-

Iodoalkyne Formation : Morpholine/iodine-mediated halogenation of terminal alkynes .

Challenges and Solutions

-

Dehydration Complications : Grieco’s protocol (POCl₃/pyridine) was required to overcome steric hindrance in benzylic alcohol elimination .

-

Butenolide Installation : Bismuth triflate promoted siloxyfuran addition to form the G-ring butenolide .

Validation and Structural Confirmation

-

X-ray Crystallography : Confirmed the structure of synthetic this compound (Flack parameter = −0.09) .

-

NMR Comparison : Synthetic pseudo-rubriflordilactone B matched isolation data, resolving stereochemical ambiguities .

These advances highlight the role of transition-metal catalysis and stereoselective transformations in constructing complex natural products, offering a platform for derivative synthesis and biological studies.

Propiedades

Fórmula molecular |

C28H30O6 |

|---|---|

Peso molecular |

462.5 g/mol |

Nombre IUPAC |

(3R,7R,10S,16R,18S,19S,20S)-9,9,19-trimethyl-18-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]-4,8,17-trioxahexacyclo[11.10.0.03,7.03,10.014,21.016,20]tricosa-1(13),11,14(21),22-tetraen-5-one |

InChI |

InChI=1S/C28H30O6/c1-13-9-20(32-26(13)30)25-14(2)24-17-6-5-15-12-28-21(8-7-16(15)18(17)10-19(24)31-25)27(3,4)33-22(28)11-23(29)34-28/h5-9,14,19-22,24-25H,10-12H2,1-4H3/t14-,19+,20-,21-,22+,24-,25-,28+/m0/s1 |

Clave InChI |

JGSLSHOXBXVVTQ-NEUKEVNNSA-N |

SMILES isomérico |

C[C@H]1[C@@H]2[C@@H](CC3=C2C=CC4=C3C=C[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O[C@@H]1[C@@H]7C=C(C(=O)O7)C |

SMILES canónico |

CC1C2C(CC3=C2C=CC4=C3C=CC5C(OC6C5(C4)OC(=O)C6)(C)C)OC1C7C=C(C(=O)O7)C |

Sinónimos |

rubriflordilactone B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.